

# Physical properties of Ethyl Benzofuran-2-carboxylate

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## Compound of Interest

Compound Name: *Ethyl Benzofuran-2-carboxylate*

Cat. No.: *B045867*

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An In-depth Technical Guide to the Physicochemical Characterization of **Ethyl Benzofuran-2-carboxylate**

## Abstract

**Ethyl Benzofuran-2-carboxylate** (CAS No. 3199-61-9) is a pivotal heterocyclic building block in modern organic synthesis, serving as a versatile intermediate for a wide array of pharmaceutical and agrochemical compounds.<sup>[1]</sup> Its utility in drug development, particularly for neurological disorders, and in material science underscores the necessity for a comprehensive understanding of its physical properties.<sup>[1][2]</sup> This guide provides a detailed examination of the core physicochemical characteristics of **Ethyl Benzofuran-2-carboxylate**, offering both established data and field-proven experimental protocols for its characterization. It is designed to equip researchers, scientists, and drug development professionals with the technical insights required for its effective handling, application, and quality control.

## Compound Identification and Structure

The foundational step in any chemical analysis is the unambiguous identification of the compound. **Ethyl Benzofuran-2-carboxylate** is an ester derivative of benzofuran, a heterocyclic compound composed of a fused benzene and furan ring. The ethyl ester group at the 2-position is a key functional feature influencing its reactivity and physical properties.

Identifier	Value	Source
Chemical Name	Ethyl Benzofuran-2-carboxylate	N/A
Synonyms	Benzofuran-2-carboxylic acid ethyl ester, Ethyl 2-benzofurancarboxylate, Ethyl Coumarilate	[3][4][5]
CAS Number	3199-61-9	[4][6]
Molecular Formula	C <sub>11</sub> H <sub>10</sub> O <sub>3</sub>	[4][6]
Molecular Weight	190.20 g/mol	[3][6]
InChI Key	KAWQPOUWLVOHKU-UHFFFAOYSA-N	[3][4]
SMILES	CCOC(=O)c1cc2ccccc2o1	[3][6]
MDL Number	MFCD03094950	[1][7]

## Core Physical Properties

The physical state and thermodynamic properties of a compound are critical for determining appropriate storage, handling, and reaction conditions. **Ethyl Benzofuran-2-carboxylate** is typically a solid at room temperature.[1][5]

Property	Value	Source
Appearance	White to Light brown solid or crystals	<a href="#">[1]</a> <a href="#">[5]</a>
Melting Point	29-34 °C	
Boiling Point	276 °C (at 760 mmHg); 105 °C (at 0.1 mmHg)	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Density	~1.16 - 1.20 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Refractive Index	~1.56 - 1.57	<a href="#">[3]</a> <a href="#">[4]</a>
XLogP3	2.9 - 3.05	<a href="#">[3]</a> <a href="#">[4]</a>

## Melting Point: A Note on Discrepancies

There is a notable variance in the reported melting point for this compound. While multiple chemical suppliers cite a range of 29-34 °C, other databases list a significantly higher range of 166-170 °C[\[1\]](#)[\[4\]](#)[\[5\]](#). This discrepancy may arise from several factors, including the presence of different polymorphic forms, impurities affecting the melting point depression, or potential typographical errors in some databases. Given the consistency among major suppliers, the lower range is more likely to be accurate for the pure compound. For rigorous scientific work, it is imperative to determine this value experimentally.

## Boiling Point: The Importance of Vacuum

The atmospheric boiling point is reported at 276 °C.[\[3\]](#) However, like many complex organic molecules, **Ethyl Benzofuran-2-carboxylate** can be susceptible to thermal decomposition at such temperatures. Therefore, purification by distillation is almost exclusively performed under reduced pressure. The reported boiling point of 105 °C at 0.1 mmHg is a practical and crucial piece of data for any synthetic chemist looking to purify the material post-synthesis.[\[1\]](#)[\[4\]](#)[\[5\]](#)

## Solubility Profile

While specific quantitative solubility data is not widely published, the structure—containing both a polar ester group and a large nonpolar aromatic system—suggests it will be poorly soluble in water but readily soluble in common organic solvents. Based on analogous structures, it is

expected to be soluble in ethanol, dimethyl sulfoxide (DMSO), ethyl acetate, and chlorinated solvents.<sup>[8]</sup> Determining the precise solubility in various solvents is a key step in designing reaction mixtures, purification schemes (e.g., recrystallization), and formulation buffers.

## Spectroscopic Characterization

Spectroscopic analysis provides an unassailable fingerprint of a molecule's structure. The following sections describe the expected spectral characteristics for **Ethyl Benzofuran-2-carboxylate**.

### Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For this molecule, the most prominent absorption bands are expected in the following regions:

- $\sim 1710\text{-}1730\text{ cm}^{-1}$ : A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the  $\alpha,\beta$ -unsaturated ester.
- $\sim 2900\text{-}3000\text{ cm}^{-1}$ : C-H stretching vibrations from the ethyl group and the aromatic ring.
- $\sim 1600\text{ cm}^{-1}$  and  $\sim 1450\text{ cm}^{-1}$ : C=C stretching vibrations within the aromatic and furan rings.
- $\sim 1250\text{-}1300\text{ cm}^{-1}$ : A strong C-O stretch associated with the ester linkage.
- $\sim 1000\text{-}1100\text{ cm}^{-1}$ : C-O stretching from the furan ring ether linkage.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- $^1\text{H}$  NMR: The proton NMR spectrum is predicted to show distinct signals:
  - Triplet ( $\sim 1.4\text{ ppm}$ , 3H): The methyl (-CH<sub>3</sub>) protons of the ethyl group, split by the adjacent methylene protons.
  - Quartet ( $\sim 4.4\text{ ppm}$ , 2H): The methylene (-CH<sub>2</sub>-) protons of the ethyl group, split by the adjacent methyl protons.

- Multiplets (~7.2-7.8 ppm, 5H): A series of signals corresponding to the five protons on the benzofuran ring system. The exact shifts and coupling patterns depend on the specific electronic environment of each proton.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will complement the proton data:
  - ~14 ppm: Signal for the ethyl  $-\text{CH}_3$  carbon.
  - ~62 ppm: Signal for the ethyl  $-\text{OCH}_2-$  carbon.
  - ~110-155 ppm: A series of signals for the carbons of the benzofuran ring system.
  - ~160-165 ppm: The signal for the ester carbonyl ( $\text{C}=\text{O}$ ) carbon.

## UV-Visible (UV-Vis) Spectroscopy

Due to its extended conjugated  $\pi$ -system encompassing the benzofuran rings, **Ethyl Benzofuran-2-carboxylate** is expected to absorb UV radiation. This technique is less useful for detailed structure elucidation but is invaluable for quantitative analysis, such as determining concentration using the Beer-Lambert law once a molar absorptivity coefficient is established.

## Experimental Methodologies

To ensure data integrity, standardized and properly calibrated methods must be employed. The following protocols outline best practices for characterizing the physical properties of **Ethyl Benzofuran-2-carboxylate**.

### Protocol 4.1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the gold-standard method for determining thermal transitions. It offers higher precision than traditional melting point apparatus and can reveal information about purity and polymorphism.

Methodology:

- Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) for temperature and enthalpy.

- Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. The seal is critical to prevent mass loss from sublimation.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program:
  - Equilibrate the cell at 0 °C.
  - Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point (e.g., 60 °C).
  - Use an inert nitrogen purge gas (50 mL/min) to maintain a consistent and non-reactive atmosphere.
- Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak's sharpness can provide a qualitative indication of purity.

Caption: Workflow for DSC-based Melting Point Determination.

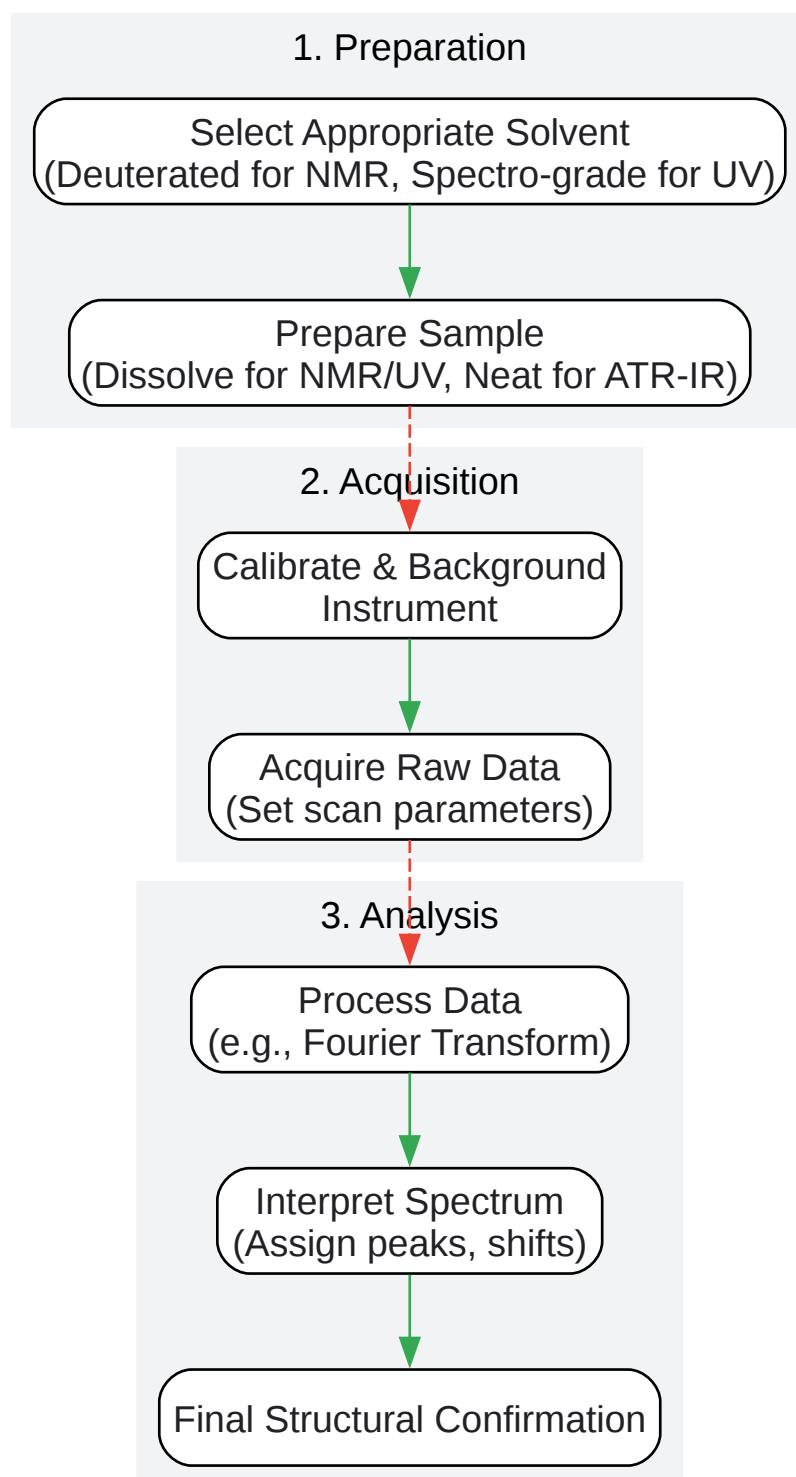
## Protocol 4.2: Spectroscopic Analysis Workflow

This general workflow ensures high-quality, reproducible spectral data for structural confirmation.

Methodology:

- Solvent Selection: Choose an appropriate deuterated solvent for NMR (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in which the compound is fully soluble. For IR, neat solid (using ATR) or a KBr pellet can be used. For UV-Vis, a spectroscopic grade solvent (e.g., ethanol, acetonitrile) is required.
- Sample Preparation:
  - NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent. Filter if any particulate matter is present.
  - IR (ATR): Place a small amount of the solid directly on the ATR crystal.

- UV-Vis: Prepare a stock solution of known concentration and perform serial dilutions to obtain spectra within the instrument's linear range (typically absorbance < 1.0).
- Instrument Preparation: Ensure the spectrometer is properly calibrated and background-corrected (for IR and UV-Vis).
- Data Acquisition: Acquire the spectrum using standard parameters. For NMR, this includes an adequate number of scans to achieve a good signal-to-noise ratio.
- Data Processing & Interpretation: Process the raw data (e.g., Fourier transform, phase correction for NMR). Analyze the processed spectrum to identify key peaks, shifts, and coupling constants, and compare them against predicted values and reference data.

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Caption: General workflow for Spectroscopic Characterization.

## Stability and Handling

Proper storage and handling are paramount to maintaining the integrity of the compound and ensuring laboratory safety.

## Storage Recommendations

- Temperature: The compound should be stored under refrigerated conditions, typically between 2-8°C.[4][5][6]
- Atmosphere: It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air exposure.[7]
- Light: To prevent photochemical decomposition, the container should be opaque or stored in a dark place.[7]
- Container: Use a tightly sealed container to prevent moisture ingress.

## Safety and Hazard Profile

Based on available Safety Data Sheets (SDS), **Ethyl Benzofuran-2-carboxylate** presents several hazards. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

- Hazard Statements:
  - H302: Harmful if swallowed.[7][9]
  - H315: Causes skin irritation.[7][9][10]
  - H319: Causes serious eye irritation.[7][9][10]
  - H335: May cause respiratory irritation.[7][9][10]
- Precautionary Statements:
  - P261: Avoid breathing dust/fumes.[7][9][10]

- P280: Wear protective gloves/eye protection.[9][10]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][10]

## Conclusion

**Ethyl Benzofuran-2-carboxylate** is a compound of significant interest with well-defined, albeit occasionally misreported, physical properties. Its characterization relies on a combination of thermodynamic measurements and a suite of spectroscopic techniques. A clear understanding of its melting and boiling points is essential for purification, while its spectroscopic fingerprint is non-negotiable for structural verification. By adhering to the rigorous experimental protocols outlined in this guide, researchers can ensure data accuracy, promote laboratory safety, and effectively leverage this versatile building block in their synthetic and developmental endeavors.

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